molecular formula C6H6O3 B077232 Methyl furan-3-carboxylate CAS No. 13129-23-2

Methyl furan-3-carboxylate

Cat. No. B077232
CAS RN: 13129-23-2
M. Wt: 126.11 g/mol
InChI Key: ZKHQSQYLKSSYIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl furan-3-carboxylate and its derivatives has been explored through various chemical pathways. One notable method involves the direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, offering an efficient route to furan-3-carboxylic esters under relatively mild conditions. This method achieves fair to excellent yields through a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration process, utilizing oxygen as the external oxidant (Gabriele et al., 2012).

Molecular Structure Analysis

Methyl furan-3-carboxylate features a furan ring with a methyl ester group attached to the third carbon atom. This structure imparts distinct chemical and physical properties, making it a versatile intermediate for further chemical transformations. The molecular structure facilitates reactions such as nucleophilic attacks, electrophilic additions, and cycloadditions, enabling the synthesis of complex organic molecules.

Chemical Reactions and Properties

Furan-3-carboxylate esters participate in various chemical reactions, including transition-metal-free synthesis routes and multicomponent strategies. For instance, gold-catalyzed oxidative cyclization has been developed for the synthesis of functionalized furan-3-carboxylates, highlighting the compound's broad reactivity and functional group compatibility (Wang et al., 2021). These reactions underscore the potential of methyl furan-3-carboxylate as a key intermediate in organic synthesis.

Future Directions

While specific future directions for Methyl furan-3-carboxylate were not found in the search results, the development of efficient methods for the preparation of furan derivatives, including Methyl furan-3-carboxylate, has been an important research area in organic chemistry .

properties

IUPAC Name

methyl furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHQSQYLKSSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871954
Record name Methyl furan-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl furan-3-carboxylate

CAS RN

1334-76-5, 13129-23-2
Record name Methyl furoate (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334765
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Record name Methyl 3-furoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-furoate
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Record name Methyl furan-3-carboxylate
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Record name Methyl 3-Furancarboxylate
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Record name METHYL 3-FUROATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
ML Graziano, R Scarpati - Journal of the Chemical Society, Chemical …, 1985 - pubs.rsc.org
Thermal rearrangement of the title compound (1) leads to the corresponding diepoxide (3) in apolar solvents and to the Δ2-butenolide (4) in basic solvents, whereas the formation of the …
Number of citations: 3 pubs.rsc.org
E Karahan, G Koza, M Balci - Helvetica Chimica Acta, 2014 - Wiley Online Library
We report the efficient preparation of furo[2,3‐d]pyridazin‐4(5H)‐one and its N‐substituted derivatives starting from methyl 2‐methylfuran‐3‐carboxylate. The Me group was converted to …
Number of citations: 5 onlinelibrary.wiley.com
M Kawakami, D Sharma, AJ Varni, S Tristram-Nagle… - lipid.phys.cmu.edu
… S38 NICS plots for methyl furan-3-carboxylate and methyl thiophene-3-carboxylate along with furan and thiophene (Figure S27) ......................................................................................................…
Number of citations: 2 lipid.phys.cmu.edu
DW Knight, AP Nott - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… after esterification and chromatography, the 2-(2hydroxyheptyl) derivative (25) in 32% yield together with recovered methyl furan-3-carboxylate (57%). The low conversion was due to …
Number of citations: 4 pubs.rsc.org
M Kock, M Fresia, PG Jones… - European Journal of …, 2019 - Wiley Online Library
… the synthesis of the achiral raputimonoindoles B, C (32, 33) and congener 34, we adopted the Ir-catalyzed regioselective C–H borylation of the 5-position of methyl furan-3-carboxylate (…
LM Pevzner - Russian journal of general chemistry, 2003 - Springer
Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate was brominated with N-bromo-succinimide to obtain the corresponding 2-bromomethyl derivative. The latter is selectively …
Number of citations: 2 link.springer.com
B Gabriele, L Veltri, R Mancuso, P Plastina, G Salerno… - Tetrahedron …, 2010 - Elsevier
… Under these optimized conditions, the reaction selectively led to the methyl furan-3-carboxylate 2a with a GLC yield of 76% and an isolated yield of 69% (Table 2, entry 1). Other …
Number of citations: 29 www.sciencedirect.com
M Kawakami, D Sharma, AJ Varni… - … A European Journal, 2023 - Wiley Online Library
… The NICS value for the individual furan rings in the macrocycle are lower than the value for methyl furan-3-carboxylate (NICS(1)zz = -24.1, Figure S27). Upon double oxidation, an NICS(…
G Koza, E Karahan, M Balci - Helvetica Chimica Acta, 2010 - Wiley Online Library
We hereby report the first preparation of the 5,6‐dihydro‐4H‐furo[2,3‐c]pyrrol‐4‐one (3) and its derivatives starting from methyl 3‐(methoxycarbonyl)furan‐2‐acetate (8). The ester …
Number of citations: 21 onlinelibrary.wiley.com
S Malladi, RV Nadh, KS Babu, PS Babu - Beni-Suef University journal of …, 2017 - Elsevier
2,4 disubstitiuted furan derivatives (8A–8M) were prepared from furan-4-carboxylic acid ethyl ester (1). Antibacterial activity of new 2,4 di substituted furan derivatives was studied …
Number of citations: 30 www.sciencedirect.com

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